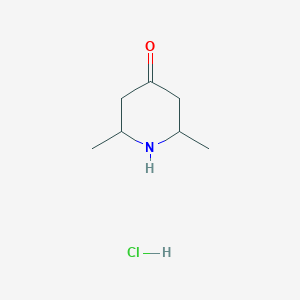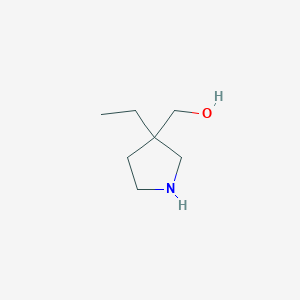
(3-Ethylpyrrolidin-3-yl)methanol
描述
作用机制
The metabolism of pyrrolidine compounds can involve various biochemical pathways, and the specific pathways would depend on the exact structure of the compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the specific chemical structure of the compound .
The result of the action of a pyrrolidine compound would depend on its specific targets and mode of action. For example, if a compound targets COX-2, it might result in reduced inflammation and pain .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of a compound .
生化分析
Biochemical Properties
(3-Ethylpyrrolidin-3-yl)methanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with alcohol oxidase (AOX), which oxidizes methanol to formaldehyde . Additionally, it may interact with formaldehyde dehydrogenase (FLD) and formate dehydrogenase (FDH) in the methanol dissimilation pathway . These interactions are crucial for the compound’s role in metabolic processes, influencing the conversion and clearance of methanol and formaldehyde in the body.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes involved in methanol metabolism can lead to changes in oxidative phosphorylation, glycolysis, and the TCA cycle . These changes can impact cell function, including energy production and metabolic flux.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylpyrrolidin-3-yl)methanol typically involves the reaction of ethylamine with formaldehyde and a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure high-quality output . The production process is designed to be cost-effective and environmentally friendly, adhering to green chemistry principles .
化学反应分析
Types of Reactions
(3-Ethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学研究应用
(3-Ethylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
相似化合物的比较
Similar Compounds
- (1-Ethylpyrrolidin-3-yl)methanol
- (1-Phenylpyrrolidin-3-yl)methanol
- (1-Isopropylpyrrolidin-3-yl)methanol
Uniqueness
(3-Ethylpyrrolidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxymethyl group on the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
(3-ethylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7(6-9)3-4-8-5-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUSJCOWXGDRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


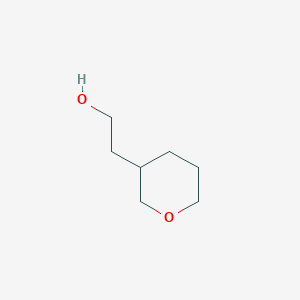
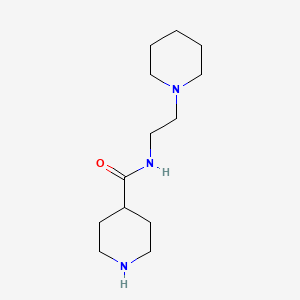
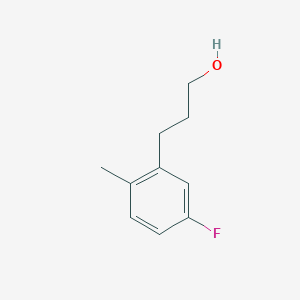
![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)
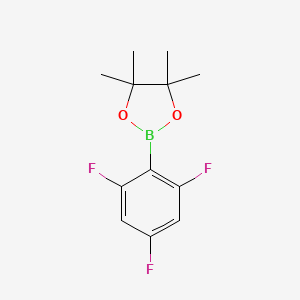
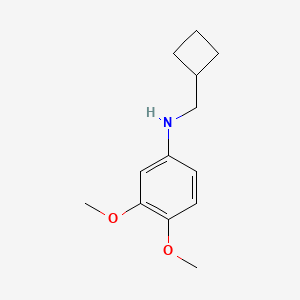

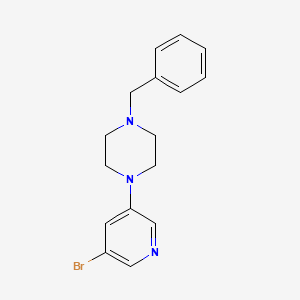
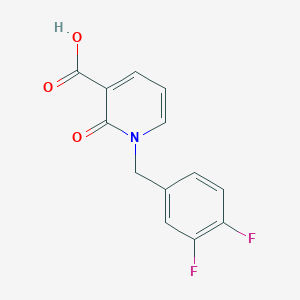
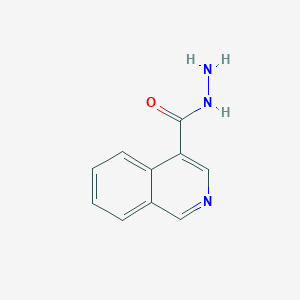
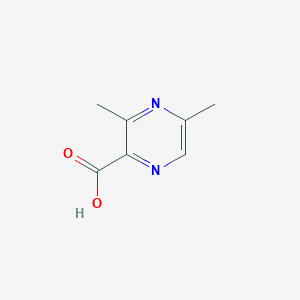
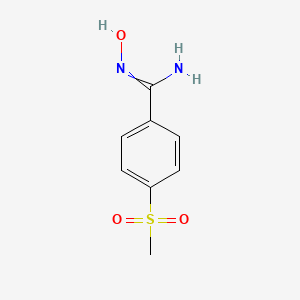
![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)
